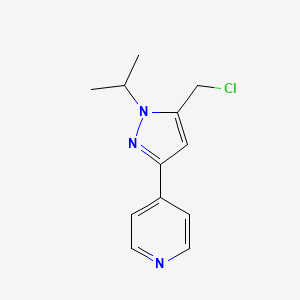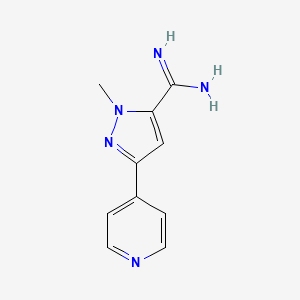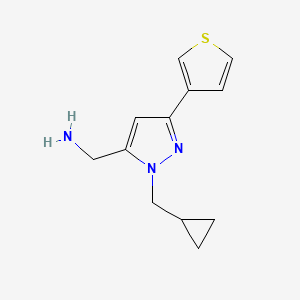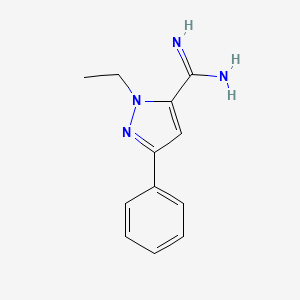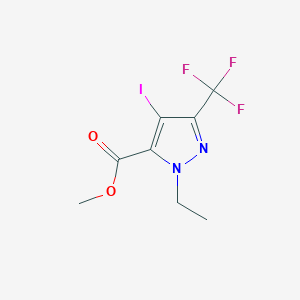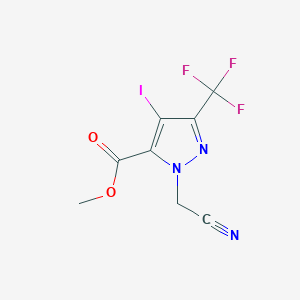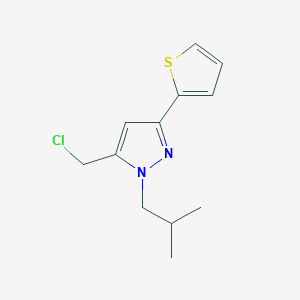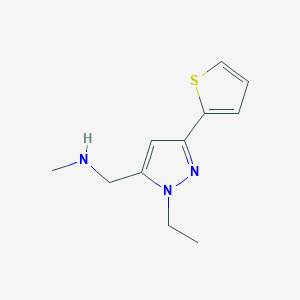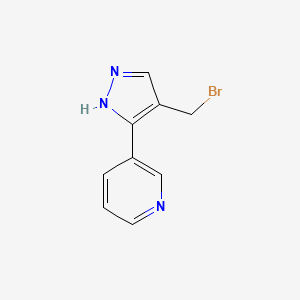![molecular formula C12H16ClN3 B1481611 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092490-78-1](/img/structure/B1481611.png)
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Descripción general
Descripción
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole: is a synthetic organic compound belonging to the imidazo[1,2-b]pyrazole family. This compound is characterized by its unique structure, which includes a chloromethyl group, a cyclobutylmethyl group, and a methyl group attached to the imidazo[1,2-b]pyrazole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyrazole Core: The imidazo[1,2-b]pyrazole core can be synthesized through the cyclization of appropriate precursors, such as 1,2-diaminopyrazole and α-haloketones, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be attached through nucleophilic substitution reactions, where a cyclobutylmethyl halide reacts with the imidazo[1,2-b]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Addition: Addition reactions can take place at the double bonds within the imidazo[1,2-b]pyrazole core, involving reagents like hydrogen or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Addition: Hydrogen (H₂), halogens (Cl₂, Br₂)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, and addition reactions can lead to the formation of halogenated or hydrogenated products.
Aplicaciones Científicas De Investigación
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole: can be compared with other similar compounds within the imidazo[1,2-b]pyrazole family, such as:
- 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
- 7-(bromomethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
- 7-(chloromethyl)-1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole
These compounds share similar core structures but differ in the nature of the substituents attached to the imidazo[1,2-b]pyrazole ring. The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications and research studies.
Propiedades
IUPAC Name |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c1-9-11(7-13)12-15(5-6-16(12)14-9)8-10-3-2-4-10/h5-6,10H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOUCJVYNRVWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)CC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


